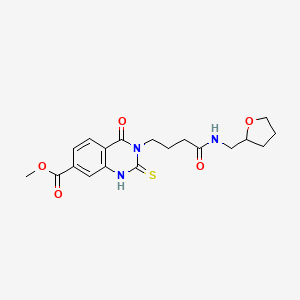
Methyl 4-oxo-3-(4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "Methyl 4-oxo-3-(4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate," is a complex molecule that appears to be related to a family of compounds with potential anti-cancer activity. These compounds are designed to inhibit methionine synthase (MetS), an enzyme over-expressed in certain tumor cells and involved in DNA, protein, and enzyme synthesis within these cells .
Synthesis Analysis
The synthesis of related compounds involves the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods to create a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates and dipeptides . Another synthesis method for a similar compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . Additionally, the synthesis of related tetrahydroquinoline derivatives has been achieved through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinazoline or isoquinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine or pyridine ring, respectively. The molecular structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by various spectroscopic methods and single crystal X-ray diffraction, which also revealed a strong intramolecular hydrogen bond . The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was similarly established by X-ray structural analysis .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes the ability to undergo various transformations. For instance, the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride leads to the formation of 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates . Additionally, the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1′-cyclopentane) with benzoyl isothiocyanate and subsequent cyclization and condensation steps can lead to the formation of various spiro compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple functional groups, such as esters, amides, and thioethers, can affect solubility, reactivity, and the potential for intermolecular interactions. The intramolecular hydrogen bond observed in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is an example of how molecular conformation can impact the compound's properties . The crystal structure analysis provides further insight into the solid-state properties, such as lattice arrangement and stability, which are crucial for understanding the compound's behavior in a biological context .
科学的研究の応用
Synthesis Techniques and Structural Analysis
The synthesis and structural analysis of related heterocyclic compounds, such as tetrahydroquinoline derivatives, are fundamental in medicinal chemistry and material science. For instance, the study on the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates demonstrates advanced methods in obtaining heterocyclic compounds with potential pharmacological properties (Rudenko et al., 2013). Another example includes the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, indicating the versatility of these compounds in synthesizing a wide range of derivatives with varied biological activities (Bacchi et al., 2005).
Potential Applications in Antimicrobial and Anticancer Research
The exploration of heterocyclic compounds extends to their potential antimicrobial and anticancer properties. For example, the synthesis of new quinazolines as potential antimicrobial agents highlights the ongoing research in developing novel compounds for combating microbial infections (Desai et al., 2007). Moreover, the study on the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their breast anticancer activity further exemplifies the role of such compounds in advancing cancer research (Gaber et al., 2021).
Contribution to Material Science and Green Chemistry
Heterocyclic compounds also contribute significantly to material science and the development of green chemistry methodologies. The microwave-assisted one-pot catalyst-free synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates demonstrates an eco-friendly approach to synthesizing heterocyclic compounds with potent in vitro antibacterial and antifungal activity, marking a step forward in green synthetic practices (Bhat et al., 2015).
特性
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-18(25)12-6-7-14-15(10-12)21-19(28)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-27-13/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,20,23)(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXNKZHJDLICKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-(4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

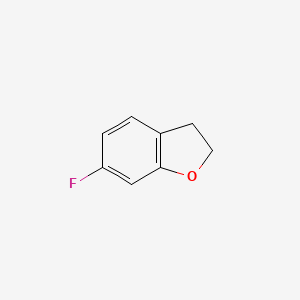
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)
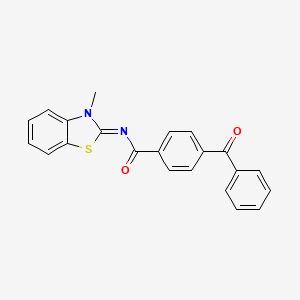
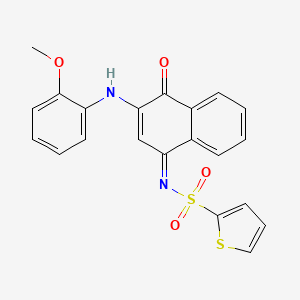
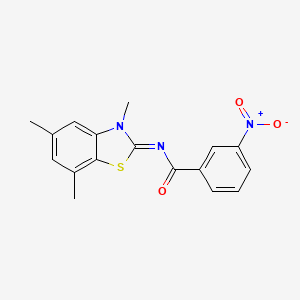
![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)


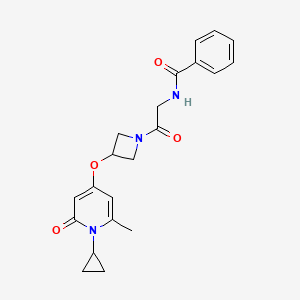

![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2502124.png)